molecular formula C17H20O5 B5003949 propyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

propyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B5003949
M. Wt: 304.34 g/mol
InChI Key: XHKKAFSYMZFJFC-UHFFFAOYSA-N
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Description

Propyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is an organic compound with the molecular formula C17H20O5 . It is a derivative of coumarin, a type of benzopyran-2-one . Coumarins are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .


Synthesis Analysis

The synthesis of coumarin derivatives has been considered by many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . A mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N’-carbonyldiimidazole has been reported . Subsequently, modification with the cationic carboxylic acid (3-carboxypropyl)trimethylammonium chloride was carried out .


Molecular Structure Analysis

The molecular structure of propyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . The structures of the novel polysaccharide esters and the polyelectrolytes were evaluated by means of NMR and IR spectroscopy .


Chemical Reactions Analysis

The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state . The photochemistry observed may be used to control the properties of the new polysaccharide derivatives and are thus of interest in the design of smart materials .


Physical and Chemical Properties Analysis

The physical and chemical properties of propyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be determined using various analytical techniques. For instance, its molecular weight is 304.338 Da . More detailed information about its physical and chemical properties, such as melting point, solubility, and stability, was not found in the retrieved papers.

Mechanism of Action

While the specific mechanism of action for propyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not explicitly mentioned in the retrieved papers, coumarin derivatives have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Future Directions

The future directions for research on propyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate could involve further exploration of its biological activities and potential applications in medicine, given the diverse biological activities of coumarin derivatives . Additionally, the development of environmentally friendly synthesis methods, particularly under green conditions such as using green solvent and catalyst, could be another area of focus .

Properties

IUPAC Name

propyl 2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-4-8-20-16(19)10-21-14-7-6-13-12(5-2)9-15(18)22-17(13)11(14)3/h6-7,9H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKKAFSYMZFJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)COC1=C(C2=C(C=C1)C(=CC(=O)O2)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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